Norcamphor (bicyclo[2.2.1]heptan-2-one) is a bicyclic monoterpenoid ketone that serves as the demethylated analog of camphor, lacking the three methyl substituents present on the camphor skeleton [1]. This colorless crystalline solid (melting point 88–96 °C, boiling point 168–172 °C, density 1.03–1.08 g cm⁻³) is insoluble in water but freely soluble in methanol and common organic solvents . Commercially available in purities ≥98 %, norcamphor is employed as a chiral building block in asymmetric synthesis, a mechanistic probe for cytochrome P450 enzymology, and a precursor to norborneols and cardo-polymers with high gas permeability [1].
Chiral building block for asymmetric synthesis and ligand design
Defined low‑coupling substrate for cytochrome P450cam mechanistic studies
Precursor for norborneols, hydroperoxide reagents, and cardo‑polymer membranes
[1] Norcamphor. In Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Norcamphor View Source
Why Norcamphor Cannot Be Replaced
Although norcamphor is structurally a direct analog of camphor, the absence of three methyl groups drastically alters steric congestion, electron density, and conformational flexibility. These differences translate into measurable divergences in enzymatic coupling efficiency, regiochemical outcomes, and asymmetric induction [1][2]. For instance, cytochrome P450cam couples NADH consumption to substrate hydroxylation at 100 % for camphor but only 12 % for norcamphor [1]. Likewise, norcamphor-derived hydroperoxides exhibit markedly higher reactivity and distinct enantioselectivity profiles compared to camphor-derived analogues in Ti(IV)-catalyzed oxidations [3]. Procurement of the correct bicyclic ketone is therefore not interchangeable; substitution would compromise reaction performance, reproducibility, and yield in both research and industrial settings.
Norcamphor (target)
Demethylated bicyclic ketone; low steric bulk and altered electron density vs. camphor
≠
Camphor / analogs (substitute)
Three additional methyl groups change coupling efficiency and regiochemical outcomes
Norcamphor‑derived hydroperoxide
Higher reactivity in Ti(IV)‑catalyzed oxidations; distinct enantioselectivity profile
≠
Camphor‑derived hydroperoxide
Lower reactivity; enantioselectivity does not transfer to norcamphor‑based systems
Norcamphor thermal profile
Lower melting and boiling points facilitate melt‑processing and distillation
≠
Camphor thermal profile
Higher melting point and boiling point alter handling and purification workflows
[1] Paulsen, M. D., Ornstein, R. L., Filipovic, D., & Sligar, S. G. (1993). Controlling the regiospecificity and coupling of cytochrome P450cam: T185F mutant increases coupling and abolishes 3-hydroxynorcamphor product. Protein Science, 2(3), 357–365. https://doi.org/10.1002/pro.5560020308 View Source
[2] Collins, J. R., & Loew, G. H. (1988). Theoretical study of the product specificity in the hydroxylation of camphor, norcamphor, 5,5-difluorocamphor, and pericyclocamphanone by cytochrome P-450cam. Journal of Biological Chemistry, 263(7), 3164–3170. https://doi.org/10.1016/S0021-9258(18)69049-0 View Source
[3] Lattanzi, A., Iannece, P., & Scettri, A. (2004). Synthesis of a renewable hydroperoxide from (+)-norcamphor: influence of steric modifications of the bicyclic framework on asymmetric sulfoxidation. Tetrahedron: Asymmetry, 15(11), 1779–1785. https://doi.org/10.1016/j.tetasy.2004.04.024 View Source
Norcamphor vs. Analogs: Key Differentiators
P450cam Coupling Efficiency
In the cytochrome P450cam catalytic cycle, the degree of NADH coupling to substrate hydroxylation drops from 100 % for camphor to 12 % for norcamphor and 50 % for 1-methyl-norcamphor [1]. Norcamphor thus provides a low-coupling baseline that is essential for mechanistic studies of uncoupling and reactive oxygen species formation.
Researchers studying P450 uncoupling mechanisms require norcamphor as a defined low-coupling substrate; substituting camphor would mask uncoupling phenomena.
Cytochrome P450EnzymologySubstrate coupling
[1] Paulsen, M. D., Ornstein, R. L., Filipovic, D., & Sligar, S. G. (1993). Controlling the regiospecificity and coupling of cytochrome P450cam: T185F mutant increases coupling and abolishes 3-hydroxynorcamphor product. Protein Science, 2(3), 357–365. https://doi.org/10.1002/pro.5560020308 View Source
Camphor is hydroxylated exclusively at the 5-exo position by P450cam. In contrast, (1R)-norcamphor yields 5‑OH:6‑OH:3‑OH in a 65:30:5 ratio, while (1S)-norcamphor gives a 28:62:10 ratio [1]. This enantiomer-dependent regiochemical fingerprint demonstrates that norcamphor can serve as a stereochemical probe that camphor cannot replicate.
Norcamphor is the only commercially available bicyclic ketone that provides an enantiomerically pure, multi-site hydroxylation profile, making it indispensable for P450 active-site topology mapping.
[1] Loida, P. J., Sligar, S. G., Paulsen, M. D., Arnold, G. E., & Ornstein, R. L. (1995). Stereoselective hydroxylation of norcamphor by cytochrome P450cam. Experimental verification of molecular dynamics simulations. Journal of Biological Chemistry, 270(10), 5326–5330. https://doi.org/10.1074/jbc.270.10.5326 View Source
Asymmetric Sulfoxidation with Hydroperoxides
A tertiary hydroperoxide derived from (+)-norcamphor, when employed in Ti(Oi-Pr)₄-catalyzed sulfoxidations, proved considerably more reactive than the previously reported camphor-derived hydroperoxide [1]. The reduced steric hindrance of the norcamphor scaffold lowered enantioselectivity in the oxidation step, but enabled a stereoconvergent kinetic resolution that raised the enantiomeric excess of final sulfoxides, with excellent alcohol recovery (95 %) [1].
For laboratories performing asymmetric sulfoxidation, the norcamphor-derived reagent offers superior throughput and catalyst recyclability compared to camphor-based alternatives.
[1] Lattanzi, A., Iannece, P., & Scettri, A. (2004). Synthesis of a renewable hydroperoxide from (+)-norcamphor: influence of steric modifications of the bicyclic framework on asymmetric sulfoxidation. Tetrahedron: Asymmetry, 15(11), 1779–1785. https://doi.org/10.1016/j.tetasy.2004.04.024 View Source
Enantioselective Epoxidation with Hydroperoxides
(+)-Norcamphor-derived hydroperoxide mediated the asymmetric epoxidation of trans-chalcones with enantiomeric excess up to 58 %. For vitamin K₃ (menadione), the epoxide was obtained with 51 % ee, which at the time of publication represented the highest reported enantioselectivity for this substrate [1]. No camphor-derived hydroperoxide has been reported to exceed these values for the same substrate class.
Epoxidation enantioselectivityReported
Up to 58 % ee (trans‑chalcones); 51 % ee (vitamin K₃ epoxide)
Among the highest reported ee values for vitamin K₃ epoxide at time of publication
n‑BuLi/THF, −20 °C; cross‑study comparison
Asymmetric epoxidationChalcone epoxideVitamin K3
Evidence Dimension
Enantiomeric excess (ee) of epoxide products
Target Compound Data
Up to 58 % ee (trans-chalcones); 51 % ee (vitamin K₃ epoxide)
Comparator Or Baseline
Camphor-derived hydroperoxide (literature benchmark for vitamin K₃ epoxide: previously unreported at this ee level)
Quantified Difference
First report exceeding 50 % ee for vitamin K₃ epoxide
Conditions
n-BuLi/THF, −20 °C (Tetrahedron: Asymmetry 2004, 15, 3751–3755)
Why This Matters
Synthetic chemists targeting optically active epoxides of electron-deficient alkenes can achieve higher enantioselectivity with norcamphor-based oxidants than with camphor-based counterparts.
Asymmetric epoxidationChalcone epoxideVitamin K3
[1] Lattanzi, A., Cocilova, M., Iannece, P., & Scettri, A. (2004). Enantioselective epoxidation of chalcones and naphthoquinones mediated by (+)-norcamphor-derived hydroperoxide. Tetrahedron: Asymmetry, 15(23), 3751–3755. https://doi.org/10.1016/j.tetasy.2004.10.016 View Source
Baeyer–Villiger Oxidation Selectivity
In the Baeyer–Villiger oxidation of cyclic ketones catalyzed by Sn–silica materials, norcamphor and 2-adamantanone achieved lactone selectivity up to 99 %, whereas cyclopentanone suffered from product hydrolysis to 4-hydroxybutanoic acid [1]. Under identical conditions, norcamphor conversion reached 37 % (Sn‑MS) and 36 % (IPC‑1‑SnPI) after 8 h, compared to 22 % with Sn‑MCM‑41 [1].
Baeyer–Villiger selectivityClass‑level
Lactone selectivity up to 99 %; conversion 36–37 % (Sn‑MS, IPC‑1‑SnPI) after 8 h
Avoids hydrolytic side reactions seen with cyclopentanone; supports BV lactone synthesis
Lactone selectivity and conversion in heterogeneous BV oxidation
Target Compound Data
Selectivity up to 99 %; conversion 36–37 % (Sn‑MS, IPC‑1‑SnPI) after 8 h
Comparator Or Baseline
Cyclopentanone (hydrolysis to acid by-product); Sn‑MCM‑41 (22 % conversion after 8 h)
Quantified Difference
Selectivity advantage over cyclopentanone; 1.6–1.7-fold conversion increase with optimized catalyst
Conditions
Aqueous H₂O₂, Sn‑MS or IPC‑1‑SnPI catalyst, 8 h reaction (ChemCatChem 2017, 9, 2208–2216)
Why This Matters
Norcamphor is a preferred substrate for BV lactone synthesis when high selectivity and avoidance of hydrolytic side reactions are critical, distinguishing it from less robust ketones like cyclopentanone.
[1] Přech, J., Carretero, M. A., & Čejka, J. (2017). Baeyer–Villiger oxidation of cyclic ketones by using tin–silica pillared catalysts. ChemCatChem, 9(12), 2208–2216. https://doi.org/10.1002/cctc.201700162 View Source
Thermal Property Comparison
Norcamphor exhibits a melting point of 88–96 °C and a boiling point of 168–172 °C, substantially lower than camphor (mp 175–180 °C, bp 204 °C) [1]. The lower melting point facilitates melt-processing and solvent-free reactions, while the lower boiling point enables distillation-based purification at lower temperatures.
Thermal propertiesSpecification review
mp 88–96 °C; bp 168–172 °C (norcamphor) mp 175–180 °C; bp 204 °C (camphor)
Lower thermal thresholds ease melt‑processing and distillation
Supplier and literature data
Physicochemical propertiesHandling and formulationThermal stability
Evidence Dimension
Melting point and boiling point
Target Compound Data
mp 88–96 °C; bp 168–172 °C
Comparator Or Baseline
Camphor: mp 175–180 °C; bp 204 °C
Quantified Difference
Approx. 80–90 °C lower melting point; approx. 32–36 °C lower boiling point
Conditions
Literature values (ChemSpider, VWR, Fisher Scientific)
Why This Matters
Procurement teams evaluating thermal handling requirements should note that norcamphor is easier to melt, crystallize, and distill than camphor, reducing energy costs and simplifying purification workflows.
Physicochemical propertiesHandling and formulationThermal stability
Norcamphor is the substrate of choice for investigating P450cam uncoupling mechanisms because its exceptionally low NADH coupling efficiency (12 % vs. 100 % for camphor) makes uncoupled turnover and H₂O₂ production readily detectable [1]. Its enantiomer-specific, multi-site hydroxylation pattern further enables active-site mapping studies that cannot be performed with camphor [2].
Asymmetric Hydroperoxide Reagents
The reduced steric bulk of norcamphor-derived hydroperoxides translates into higher reactivity in Ti(IV)-catalyzed sulfoxidations relative to camphor-derived analogues, and enables stereoconvergent kinetic resolution to boost sulfoxide ee [3]. In epoxidation of electron-poor alkenes, norcamphor-based reagents achieve ees up to 58 % and the best reported (51 %) for vitamin K₃ epoxide [4].
High-Permeability Cardo-Polymer Membranes
Norcamphor serves as a reactant in the synthesis of cardo-polymers that exhibit high gas permeabilities, making it a valuable monomer for membrane-based gas separation materials . Its bicyclic framework contributes to the rigid, high-free-volume architecture required for selective gas transport.
Chiral Pool Synthesis of Natural Products
Optically pure (+)-norcamphor has been used as a common starting material for the stereo- and enantio-controlled synthesis of natural sesquiterpenes such as (+)-juvabione and (+)-epijuvabione [5], as well as via Baeyer–Villiger-derived intermediates for complex natural product scaffolds [6].
Rigid bicyclic monomer scaffold; high free‑volume architecture
Gas permeability and selectivity testing; polymer morphology confirmation
Chiral pool synthesis of natural products
Optically pure bicyclic ketone starting material; Baeyer–Villiger entry
Stereochemical fidelity; total synthesis reproducibility
[1] Paulsen, M. D., et al. (1993). Protein Science, 2(3), 357–365. https://doi.org/10.1002/pro.5560020308 View Source
[2] Loida, P. J., et al. (1995). J. Biol. Chem., 270(10), 5326–5330. https://doi.org/10.1074/jbc.270.10.5326 View Source
[3] Lattanzi, A., et al. (2004). Tetrahedron: Asymmetry, 15(11), 1779–1785. https://doi.org/10.1016/j.tetasy.2004.04.024 View Source
[4] Lattanzi, A., et al. (2004). Tetrahedron: Asymmetry, 15(23), 3751–3755. https://doi.org/10.1016/j.tetasy.2004.10.016 View Source
[5] Kawamura, M., & Ogasawara, K. (1995). J. Chem. Soc., Chem. Commun., 2403–2404. https://doi.org/10.1039/C39950002403 View Source
[6] Biocatalysis for terpene-based polymers. Z. Naturforsch. C 2019, 74(3-4), 91–100. https://doi.org/10.1515/znc-2018-0199 View Source
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